

# Risdiplam: A Technical Guide to its Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Risdiplam*

Cat. No.: *B610492*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Risdiplam** (trade name Evrysdi®) is a first-in-class, orally bioavailable small molecule designed to treat spinal muscular atrophy (SMA), a rare and devastating neuromuscular disorder. It functions as a survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA) splicing modifier, increasing the production of functional SMN protein, which is deficient in individuals with SMA. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to **Risdiplam**, intended for a scientific audience.

## Chemical Structure and Identifiers

**Risdiplam** is a complex heterocyclic molecule. Its chemical identity is defined by the following identifiers:

| Identifier        | Value                                                                                                            |
|-------------------|------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one[1][2] |
| CAS Number        | 1825352-65-5[1][2]                                                                                               |
| Molecular Formula | C <sub>22</sub> H <sub>23</sub> N <sub>7</sub> O[1][2]                                                           |
| Molecular Weight  | 401.47 g/mol [1][2]                                                                                              |
| SMILES            | CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6                                                    |
| InChI Key         | ASKZRYGFUPSJPN-UHFFFAOYSA-N                                                                                      |

## Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of **Risdiplam** are crucial for its oral bioavailability and systemic distribution.

Table 2.1: Physicochemical Properties of **Risdiplam**

| Property   | Value                                                                                                                                                                                                                  | Source                                                  |
|------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------|
| pKa        | Not explicitly determined; weakly basic compound.[2]                                                                                                                                                                   | J. Med. Chem. 2018, 61, 15, 6501–6517                   |
| logP       | ~2.5 (lipophilicity)[2]                                                                                                                                                                                                | J. Med. Chem. 2018, 61, 15, 6501–6517                   |
| Solubility | Soluble in chloroform (~10 mg/mL).[3] High aqueous solubility at pH < 4; poor solubility at pH ≥ 4.[4] Soluble in 1 eq. HCl (100 mM with gentle warming). Insoluble in DMSO and water under standard conditions.[5][6] | Cayman Chemical; TGA; Tocris Bioscience; MedChemExpress |

Table 2.2: Pharmacokinetic Properties of **Risdiplam**

| Parameter                                 | Human Data                                                                                                                                                                                                    | Source                                    |
|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| Bioavailability                           | Orally bioavailable. <a href="#">[7]</a>                                                                                                                                                                      | ACS Med. Chem. Lett. 2021, 12, 2, 178–180 |
| Tmax (Time to maximum concentration)      | 1-4 hours.                                                                                                                                                                                                    | FDA Clinical Pharmacology Review          |
| Protein Binding                           | ~89% bound to plasma proteins, primarily albumin.                                                                                                                                                             | FDA Clinical Pharmacology Review          |
| Volume of Distribution (Vd)               | 6.3 L/kg.                                                                                                                                                                                                     | PubChem                                   |
| Metabolism                                | Primarily metabolized by flavin monooxygenase 1 and 3 (FMO1 and FMO3), and to a lesser extent by CYP1A1, 2J2, 3A4, and 3A7. The major metabolite is the pharmacologically inactive M1.<br><a href="#">[4]</a> | Poirier et al., 2018                      |
| Elimination Half-life (t <sup>1/2</sup> ) | Approximately 50 hours in healthy adults.                                                                                                                                                                     | FDA Clinical Pharmacology Review          |
| Excretion                                 | Approximately 53% in feces (14% as unchanged drug) and 28% in urine (8% as unchanged drug).                                                                                                                   | PubChem                                   |

## Mechanism of Action: SMN2 Splicing Modification

Spinal muscular atrophy is caused by insufficient levels of the SMN protein due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, non-functional protein.[\[7\]](#)[\[8\]](#)

**Risdiplam** is designed to correct this splicing defect.[7][8] It binds to two specific sites on the SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) within exon 7 and the 5' splice site (5'ss) of intron 7.[7][8][9] This dual binding stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site, a crucial step in spliceosome assembly.[7][10] This action promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[7][8]



[Click to download full resolution via product page](#)

Caption: Mechanism of **Risdiplam** in SMN2 pre-mRNA splicing. (Within 100 characters)

## Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical and clinical evaluation of **Risdiplam**. For complete, detailed protocols, readers are advised to

consult the supplementary materials of the cited publications.

## In Vitro SMN2 Splicing Assay

This assay is fundamental to assess the ability of **Risdiplam** to promote the inclusion of exon 7 in SMN2 mRNA.

### Methodology:

- Cell Culture: SMA patient-derived fibroblasts or other suitable cell lines (e.g., HEK293 cells expressing an SMN2 minigene reporter) are cultured under standard conditions.[8]
- Compound Treatment: Cells are treated with varying concentrations of **Risdiplam** or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[11]
- RNA Extraction: Total RNA is isolated from the cells using a suitable method, such as TRIzol reagent.[11]
- Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.[11]
- RT-qPCR Analysis: The relative levels of full-length SMN2 mRNA (containing exon 7) and SMN2 $\Delta$ 7 mRNA (lacking exon 7) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[2] Specific primers are designed to amplify each transcript isoform. The ratio of full-length to  $\Delta$ 7 transcripts is then calculated to determine the splicing correction efficiency.



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro SMN2 splicing assay. (Within 100 characters)

## In Vivo SMN Protein Quantification in Animal Models

This protocol is used to evaluate the in vivo efficacy of **Risdiplam** in increasing SMN protein levels in relevant tissues.

### Methodology:

- Animal Models: Transgenic mouse models of SMA, such as the SMN $\Delta$ 7 mouse, are commonly used.[4][12]

- Drug Administration: **Risdiplam** is administered orally to the animals at various doses for a defined treatment period.[4][12]
- Tissue Collection: At the end of the treatment period, animals are euthanized, and relevant tissues (e.g., brain, spinal cord, muscle) are collected and snap-frozen.[13]
- Protein Extraction: Total protein is extracted from the tissues using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[13]
- Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).[13]
- Western Blot Analysis:
  - Equal amounts of total protein from each sample are separated by SDS-PAGE.
  - The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
  - The membrane is blocked and then incubated with a primary antibody specific for the SMN protein.
  - A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
  - The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.[13][14]
  - A housekeeping protein (e.g., GAPDH or tubulin) is also probed as a loading control.[14]

## Clinical Trials Methodology Overview

The efficacy and safety of **Risdiplam** have been evaluated in several key clinical trials, including FIREFISH and SUNFISH.

### FIREFISH Study (NCT02913482)

- Population: Infants aged 1-7 months with Type 1 SMA.[15][16][17]

- Design: An open-label, two-part study. Part 1 was a dose-escalation phase, and Part 2 was a pivotal efficacy and safety study at the selected dose.[15][16][17][18][19]
- Primary Efficacy Endpoint (Part 2): The proportion of infants sitting without support for at least 5 seconds at 12 months of treatment, assessed using the Bayley Scales of Infant and Toddler Development Third Edition (BSID-III).[17]
- Key Secondary Endpoints: Survival without permanent ventilation, motor milestone achievement (Hammersmith Infant Neurological Examination-2; HINE-2), and swallowing function.[18]

## SUNFISH Study (NCT02908685)

- Population: Children and young adults aged 2-25 years with Type 2 or 3 SMA.[20][21][22][23][24]
- Design: A two-part, randomized, placebo-controlled, double-blind study. Part 1 was a dose-finding phase. Part 2 was a pivotal efficacy and safety study.[20][21][22][23][24]
- Primary Efficacy Endpoint (Part 2): Change from baseline in the Motor Function Measure 32 (MFM32) total score at 12 months.[22]
- Key Secondary Endpoint: Change from baseline in the Revised Upper Limb Module (RULM) score.[22]

## Conclusion

**Risdiplam** represents a significant advancement in the treatment of SMA, offering an effective oral therapy that addresses the underlying molecular defect of the disease. Its well-characterized chemical structure, favorable physicochemical and pharmacokinetic properties, and demonstrated mechanism of action make it a valuable therapeutic option for a broad range of SMA patients. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of **Risdiplam** and other SMN2 splicing modifiers.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymchem.com [cdn.caymchem.com]
- 4. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Recognition of single-stranded nucleic acids by small-molecule splicing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. treat-nmd.org [treat-nmd.org]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. neurology.org [neurology.org]
- 17. assets.sma-europe.eu [assets.sma-europe.eu]
- 18. ajmc.com [ajmc.com]
- 19. mdaconference.org [mdaconference.org]

- 20. Two-year efficacy and safety of risdiplam in patients with type 2 or non-ambulant type 3 spinal muscular atrophy (SMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assets.sma-europe.eu [assets.sma-europe.eu]
- 22. curesma.org [curesma.org]
- 23. neurology.org [neurology.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Risdiplam: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610492#chemical-structure-and-properties-of-risdiplam>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)